molecular formula C12H11ClO B13032765 6'-Chlorospiro[cyclobutane-1,2'-inden]-1'(3'H)-one

6'-Chlorospiro[cyclobutane-1,2'-inden]-1'(3'H)-one

Cat. No.: B13032765
M. Wt: 206.67 g/mol
InChI Key: DWCLTJDWNGBHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-Chlorospiro[cyclobutane-1,2'-inden]-1'(3'H)-one is a useful research compound. Its molecular formula is C12H11ClO and its molecular weight is 206.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6'-Chlorospiro[cyclobutane-1,2'-inden]-1'(3'H)-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a spirocyclic structure that combines a cyclobutane ring with an indene moiety. This unique architecture contributes to its biological properties and interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of spirocyclic compounds, including this compound, in anticancer therapy. For instance, cyclobutane-containing alkaloids have been documented to exhibit significant anticancer properties through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways.
  • Case Study : In vitro tests demonstrated that related compounds exhibited IC50 values ranging from 12.3 to 39.4 µM against several cancer cell lines, indicating promising anticancer potential .
CompoundCell LineIC50 (µM)
This compoundHCT11636.5 ± 3.2
Related Compound AMCF712.3 ± 1.0
Related Compound BSKBR339.4 ± 2.5

Antiviral Activity

Emerging evidence suggests that compounds similar to this compound may possess antiviral properties:

  • H1N1 Influenza Virus : Certain derivatives have shown inhibitory effects on the H1N1 virus up to six hours post-infection .
  • Mechanism : The antiviral action is likely due to the ability of the compound to interfere with viral replication processes.

The biological activity of this compound can be attributed to several key mechanisms:

  • Bromodomain Inhibition : The compound may act as a bromodomain inhibitor, which plays a crucial role in regulating gene transcription related to various diseases .
  • Cytotoxicity : It has been shown to selectively target cancer cells while sparing normal cells, thereby reducing potential side effects associated with traditional chemotherapeutics .

Research Findings

A comprehensive review of literature indicates that cyclobutane derivatives are emerging as significant leads in drug discovery due to their diverse biological activities:

  • Antimicrobial Properties : Cyclobutane-containing compounds have demonstrated antimicrobial and antibacterial activities against various pathogens .
  • Drug Development Potential : The unique structural features allow for modifications that can enhance efficacy and selectivity towards specific biological targets.

Properties

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

IUPAC Name

6-chlorospiro[3H-indene-2,1'-cyclobutane]-1-one

InChI

InChI=1S/C12H11ClO/c13-9-3-2-8-7-12(4-1-5-12)11(14)10(8)6-9/h2-3,6H,1,4-5,7H2

InChI Key

DWCLTJDWNGBHPY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.